Sodium;2-(2-chloroimidazol-1-yl)acetate
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Overview
Description
“Sodium;2-(2-chloroimidazol-1-yl)acetate” is a compound that contains sodium, a 2-chloroimidazol-1-yl group, and an acetate group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization . The synthesis of sodium chloroacetate involves the reaction of sodium silicate and chloroactic acid at room temperature .Molecular Structure Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical and Chemical Properties Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Scientific Research Applications
Organometallic Chemistry
- The synthesis and characterization of new di- and tri-organotin(IV) complexes using Sodium;2-(2-chloroimidazol-1-yl)acetate and its derivatives have been investigated. These complexes are characterized by elemental analyses, FT-IR, ESIMS, and multinuclear NMR spectral data (Pellei et al., 2008).
Electrochemistry
- This compound has been implicated in studies on the reversible plating and stripping of sodium at inert electrodes in room-temperature chloroaluminate molten salts. These findings are significant in the context of high energy-density batteries (Riechel & Wilkes, 1992).
Materials Science
- In materials science, this compound has been utilized as an additive in the synthesis of quantum-dot-sensitized photoelectrodes, significantly impacting the deposition rate and distribution of quantum dots in mesoporous films. This has implications for the performance of solar cells (Liu, Chen, & Lee, 2016).
Additional Applications
- Other applications include its use in the synthesis of ligands for carbonyl complexes containing manganese and rhenium (Peters, Hübner, & Burzlaff, 2005), and in the catalysis of multicomponent reactions in organic synthesis (Elinson et al., 2014).
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “Sodium;2-(2-chloroimidazol-1-yl)acetate” and similar compounds may have potential applications in pharmaceuticals and other industries .
Properties
IUPAC Name |
sodium;2-(2-chloroimidazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2.Na/c6-5-7-1-2-8(5)3-4(9)10;/h1-2H,3H2,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPBNKXXQLPETC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)Cl)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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